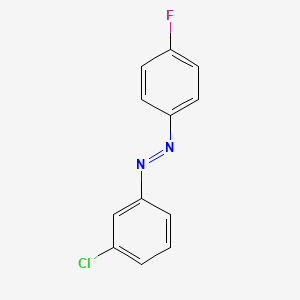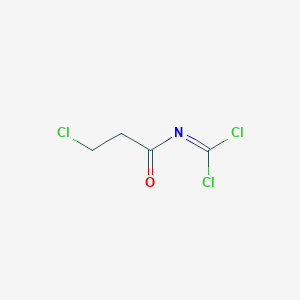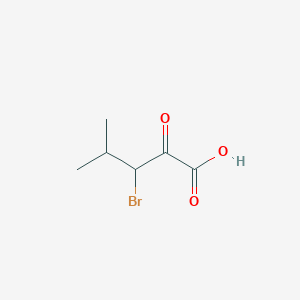
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are:
Diazotization: An aromatic amine (e.g., 3-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., 4-fluoroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium dithionite and catalytic hydrogenation.
Substitution: Reagents and conditions vary depending on the type of substitution but may include halogens, acids, or bases.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene may have applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as dyes.
Biology: Potential use in studying biological processes involving azo compounds.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene depends on its specific application
Binding to proteins: Azo compounds can bind to proteins and alter their function.
Redox reactions: Azo compounds can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(3-Chlorophenyl)-2-(4-bromophenyl)diazene
- (E)-1-(3-Chlorophenyl)-2-(4-methylphenyl)diazene
Uniqueness
(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and physical properties.
Conclusion
This compound is a versatile azo compound with potential applications in various fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for scientific research and industrial applications.
Propiedades
Número CAS |
89846-38-8 |
|---|---|
Fórmula molecular |
C12H8ClFN2 |
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(4-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8ClFN2/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H |
Clave InChI |
BPQBOBQGPIROAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)







![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
